Technical Deep Dive: 2-(Boc-amino)-8-azabicyclo[3.2.1]octane
Technical Deep Dive: 2-(Boc-amino)-8-azabicyclo[3.2.1]octane
The following technical guide details the chemical properties, synthesis, and applications of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane.
Introduction
The 2-(Boc-amino)-8-azabicyclo[3.2.1]octane scaffold represents a specialized "non-classical" tropane derivative. Unlike the naturally occurring tropane alkaloids (e.g., cocaine, atropine) which are predominantly substituted at the C3 position, this scaffold introduces functionality at the C2 position. This structural modification alters the vector of substituents, enabling novel interactions within binding pockets of G-protein coupled receptors (GPCRs) and enzymes like Peptidylarginine Deiminase 4 (PAD4).
The presence of the tert-butoxycarbonyl (Boc) group on the exocyclic amine provides an orthogonal protection strategy, allowing selective functionalization of the bridgehead nitrogen (N8) before exposing the primary amine at C2.
Chemical Architecture & Stereochemistry
Structural Core
The 8-azabicyclo[3.2.1]octane core (nortropane) consists of a seven-membered ring bridged by a nitrogen atom between C1 and C5. This creates a bicycle with a pyrrolidine ring fused to a piperidine ring.
-
Bridge Nitrogen (N8): A secondary amine (unless substituted) located at the bridge, typically the most basic site (pKa
10.0). -
C2 Position: The site of the Boc-amino substituent. The stereochemical orientation here is critical.
Stereoisomerism: Endo vs. Exo
The C2 substituent can adopt two distinct orientations relative to the nitrogen bridge:
-
Endo (
): The substituent points away from the nitrogen bridge (concave face). -
Exo (
): The substituent points towards the nitrogen bridge (convex face).
While thermodynamic stability often favors the equatorial-like conformation, the specific synthetic route (e.g., kinetic control in cycloadditions) determines the major isomer. Commercial building blocks are available as pure enantiomers (e.g., endo-2-(Boc-amino), CAS 1408076-01-6).
Conformational Dynamics
The tropane skeleton exists primarily in a chair-chair conformation. However, bulky substituents at C2 can induce ring distortion to relieve 1,3-diaxial interactions, potentially accessing a boat-chair conformation.
Synthetic Pathways[1][2][3][4][5][6][7]
The synthesis of 2-substituted tropanes is more challenging than C3 derivatives. Two primary strategies are employed:
Route A: Functionalization of Tropinone (Classical)
-
Starting Material: Tropinone (or Nortropinone).
-
Enolization: Formation of the enol triflate or silyl enol ether.
-
Elimination: Generation of 8-azabicyclo[3.2.1]oct-2-ene (Tropene).
-
Hydroboration-Oxidation: Anti-Markovnikov addition of borane followed by oxidation yields the C2-alcohol.[1][2]
-
Amination: Mitsunobu reaction with hydrazoic acid (
) or conversion to a mesylate followed by azide displacement ( ), then reduction and Boc protection.
Route B: [3+2] Cycloaddition (Modern)
A more direct stereoselective route involves the cycloaddition of oxidopyridinium ions or cyclopropanated pyrroles.
-
Mechanism: A [3+2] cycloaddition between a dipolar species and an alkene establishes the bicyclic core with the C2 substituent already in place.
-
Advantage: Allows for the introduction of chirality from the start using chiral auxiliaries.
Figure 1: Comparison of classical tropinone functionalization vs. modern cycloaddition routes.
Reactivity Profile & Orthogonal Protection
The utility of this scaffold lies in its orthogonal reactivity . The molecule possesses two nitrogen centers with distinct electronic properties.
| Feature | N8 (Bridge Nitrogen) | N2 (Exocyclic Amine) |
| State | Free secondary amine (or protected) | Carbamate protected (Boc) |
| Nucleophilicity | High (unless protonated) | Low (electron-withdrawn) |
| pKa (Conjugate Acid) | ~10.0 | ~ -1 to -2 |
| Primary Reactivity | Alkylation, Acylation, Reductive Amination | Deprotection (Acidic) |
N8-Functionalization (Library Generation)
The secondary amine at N8 is the primary handle for diversification.
-
Reductive Amination: Reaction with aldehydes using
. -
Nucleophilic Substitution (
): Reaction with alkyl halides in the presence of base (e.g., , ). -
Amide Coupling: Standard peptide coupling (EDC/HOBt or HATU) to attach acyl groups.
Boc-Deprotection
The C2-amine is unmasked using acidic conditions.
-
Reagents: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.
-
Caution: If N8 is functionalized with acid-sensitive groups, conditions must be tuned.
Medicinal Chemistry Applications
PAD4 Inhibitors
Recent literature (e.g., US20220227787) highlights the use of 2-amino-8-azabicyclo[3.2.1]octane derivatives as inhibitors of Peptidylarginine Deiminase 4 (PAD4) . PAD4 is implicated in autoimmune diseases like rheumatoid arthritis and lupus. The rigid bicyclic core positions the inhibitor warhead precisely within the enzyme's active site, restricting conformational entropy compared to flexible piperidine analogs.
GPCR Ligands
The scaffold serves as a bioisostere for piperidines and cyclohexylamines.
-
CCR5 Antagonists: Used in HIV entry inhibitors.
-
GlyT1 Inhibitors: Investigated for schizophrenia treatment.
Experimental Protocol: N8-Alkylation
Objective: Functionalization of the bridge nitrogen (N8) while retaining the Boc-protection at C2.
Reagents:
-
2-(Boc-amino)-8-azabicyclo[3.2.1]octane (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Acetonitrile (ACN) or DMF (anhydrous)
Procedure:
-
Dissolution: Dissolve 2-(Boc-amino)-8-azabicyclo[3.2.1]octane (1 mmol) in anhydrous ACN (5 mL).
-
Base Addition: Add finely ground
(2 mmol) to the stirring solution. -
Alkylation: Add benzyl bromide (1.1 mmol) dropwise at
. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Work-up: Filter off the solids. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in EtOAc, wash with water and brine. Dry over
.[3] Purify via flash column chromatography (Hexane/EtOAc gradient).
Expected Outcome: 8-Benzyl-2-(Boc-amino)-8-azabicyclo[3.2.1]octane as a white/off-white solid.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Keep cold (2-8°C) and dry. Hygroscopic.
-
Stability: Stable under normal conditions. Avoid strong oxidizing agents.
References
-
PubChem. tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate Compound Summary. National Library of Medicine. Available at: [Link]
- Google Patents.Inhibitors of peptidylarginine deiminases (US20220227787A1).
-
Royal Society of Chemistry. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Available at: [Link]
-
Master Organic Chemistry. Hydroboration-Oxidation of Alkenes. Available at: [Link]
